molecular formula C15H12O6 B12397142 (2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one

(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one

Cat. No.: B12397142
M. Wt: 288.25 g/mol
InChI Key: LOFYFDPXORJJEE-OAHLLOKOSA-N
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Description

(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of benzofurans, which are known for their wide range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Diels-Alder reactions followed by oxidation and hydroxylation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the benzofuran ring.

Mechanism of Action

The mechanism of action of (2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Similar in structure but lacks the benzofuran ring.

    Flavonoids: Share similar hydroxy groups but have different core structures.

    Isoflavones: Similar biological activities but different structural features.

Uniqueness

(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one is unique due to its specific arrangement of hydroxy groups and the presence of the benzofuran ring, which contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2/t15-/m1/s1

InChI Key

LOFYFDPXORJJEE-OAHLLOKOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@]2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Origin of Product

United States

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